3-(2-methoxy-1-naphthyl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2-methoxy-1-naphthyl)-N’-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide: is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a naphthyl group, a methoxy group, and a phenylpropenylidene moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methoxy-1-naphthyl)-N’-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the Naphthyl Hydrazide: The initial step involves the reaction of 2-methoxy-1-naphthaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization to Pyrazole: The hydrazone is then subjected to cyclization using an appropriate reagent, such as acetic anhydride, to form the pyrazole ring.
Condensation with Cinnamaldehyde: The final step involves the condensation of the pyrazole derivative with cinnamaldehyde under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenylpropenylidene moieties.
Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Products may include naphthoquinones or phenylpropenylidene derivatives.
Reduction: Reduced forms of the pyrazole ring, such as hydrazines.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties.
Medicine:
Drug Development: The compound is being explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 3-(2-methoxy-1-naphthyl)-N’-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the binding affinity of the compound. Additionally, the compound may interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- 3-(2-methoxy-1-naphthyl)-2-propenoic acid
- 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
- 2-(6-methoxy-2-naphthyl)propanoic acid
Comparison:
- Structural Differences: While these compounds share similar naphthyl and methoxy groups, they differ in their additional functional groups and overall structure.
- Biological Activity: The unique combination of the pyrazole ring and phenylpropenylidene moiety in 3-(2-methoxy-1-naphthyl)-N’-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide may confer distinct biological activities compared to the similar compounds.
- Applications: The specific applications of each compound can vary based on their chemical properties and reactivity. For example, 3-(2-methoxy-1-naphthyl)-2-propenoic acid may be more suited for use in organic synthesis, while the target compound may have broader applications in medicinal chemistry.
Properties
Molecular Formula |
C24H20N4O2 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H20N4O2/c1-30-22-14-13-18-11-5-6-12-19(18)23(22)20-16-21(27-26-20)24(29)28-25-15-7-10-17-8-3-2-4-9-17/h2-16H,1H3,(H,26,27)(H,28,29)/b10-7+,25-15+ |
InChI Key |
NOJNEJANEQZNOM-WGXYEJQQSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C=C/C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC=CC4=CC=CC=C4 |
Origin of Product |
United States |
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